N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine
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Overview
Description
N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine is a complex organic compound that features a furan ring, a triazole ring, and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine typically involves multiple steps. One common route starts with the preparation of the furan ring, followed by the introduction of the substituted phenyl group. The triazole ring is then formed through a cyclization reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions on the phenyl group can introduce various functional groups.
Scientific Research Applications
N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives and furan-containing molecules. Examples are:
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- Ethyl (RS)-2-chloro-3-(2-chloro-5-(4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)-4-fluorophenyl)propionate
Uniqueness
What sets N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine apart is its unique combination of a furan ring, a triazole ring, and a substituted phenyl group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H10ClFN4O |
---|---|
Molecular Weight |
292.69g/mol |
IUPAC Name |
N-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C13H10ClFN4O/c14-10-5-8(1-3-11(10)15)12-4-2-9(20-12)6-16-13-17-7-18-19-13/h1-5,7H,6H2,(H2,16,17,18,19) |
InChI Key |
AWUMHIBGGBYWMB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)CNC3=NC=NN3)Cl)F |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)CNC3=NC=NN3)Cl)F |
Origin of Product |
United States |
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